molecular formula C21H25N3 B6102848 1-(3-pyridinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-2-propanamine

1-(3-pyridinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-2-propanamine

Cat. No. B6102848
M. Wt: 319.4 g/mol
InChI Key: NQZBRPVJMOQVCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-pyridinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-2-propanamine, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, making it an important target for the treatment of B-cell malignancies. TAK-659 has shown promise in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.

Mechanism of Action

1-(3-pyridinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-2-propanamine inhibits BTK, a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, this compound prevents the activation of downstream signaling pathways, ultimately leading to the death of cancer cells. In addition, this compound has been shown to have immunomodulatory effects, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, this compound has been shown to modulate the immune system, leading to increased T-cell activation and cytokine production.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-pyridinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-2-propanamine is its potency and specificity for BTK. This makes it a promising candidate for the treatment of B-cell malignancies, which are often resistant to traditional chemotherapy. However, one limitation of this compound is its potential toxicity, particularly in the context of long-term treatment. Further studies will be needed to determine the optimal dosing and duration of treatment.

Future Directions

There are several potential future directions for the development of 1-(3-pyridinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-2-propanamine. One area of interest is the combination of this compound with other drugs, such as immune checkpoint inhibitors or other targeted therapies. Another area of interest is the development of this compound for the treatment of autoimmune diseases, which are also characterized by dysregulated B-cell signaling. Finally, further studies will be needed to determine the optimal dosing and duration of treatment for this compound in the context of different types of cancer.

Synthesis Methods

The synthesis of 1-(3-pyridinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-2-propanamine has been described in several publications. In general, the synthesis involves the coupling of a pyridine derivative with a tetrahydrocarbazole derivative, followed by a series of chemical reactions to introduce the amine and isopropyl groups. The final product is obtained through a purification process, such as column chromatography.

Scientific Research Applications

1-(3-pyridinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-2-propanamine has been evaluated in preclinical studies for its efficacy in the treatment of various types of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. In these studies, this compound has shown potent anti-tumor activity, both as a single agent and in combination with other drugs.

properties

IUPAC Name

1-pyridin-3-yl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3/c1-15(11-16-5-4-10-22-13-16)23-14-17-8-9-21-19(12-17)18-6-2-3-7-20(18)24-21/h4-5,8-10,12-13,15,23-24H,2-3,6-7,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZBRPVJMOQVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CC=C1)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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